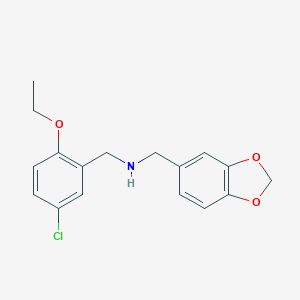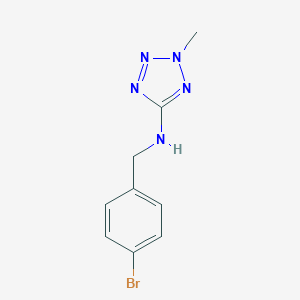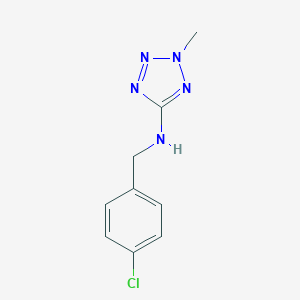
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzenesulfonamide, also known as MDL-100,907, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzodioxole derivatives and has been found to exhibit potent and selective antagonism towards the serotonin 5-HT2A receptor.
Mechanism of Action
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzenesulfonamide acts as a selective antagonist towards the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activity of this receptor, N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzenesulfonamide can modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which play a crucial role in regulating mood, cognition, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzenesulfonamide have been extensively studied in various animal models and human subjects. It has been found to improve cognitive function, reduce anxiety and depression-like behavior, and alleviate the symptoms of schizophrenia. It has also been shown to modulate the activity of the dopamine system, which is implicated in drug addiction and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzenesulfonamide has several advantages for lab experiments, including its high selectivity towards the serotonin 5-HT2A receptor, its reproducible synthesis method, and its well-established pharmacological profile. However, it also has some limitations, including its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research and development of N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzenesulfonamide. One potential avenue is to investigate its potential therapeutic applications in drug addiction and Parkinson's disease. Another direction is to develop more potent and selective antagonists towards the serotonin 5-HT2A receptor, which could have even greater therapeutic potential. Additionally, further research is needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzenesulfonamide, which could lead to the development of novel treatments for various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzenesulfonamide involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 1,3-benzodioxole-5-methanol in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis method has been well-established and is reproducible, making it a reliable source of N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzenesulfonamide for research purposes.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its potent and selective antagonism towards the serotonin 5-HT2A receptor has made it a promising candidate for the treatment of schizophrenia, anxiety, depression, and other related disorders. It has also been found to have potential in the treatment of drug addiction and Parkinson's disease.
properties
Molecular Formula |
C16H17NO4S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H17NO4S/c1-11-3-5-14(7-12(11)2)22(18,19)17-9-13-4-6-15-16(8-13)21-10-20-15/h3-8,17H,9-10H2,1-2H3 |
InChI Key |
RQTWBPULGVBCGN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C |
solubility |
5 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B275583.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B275585.png)
![N-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B275586.png)

![N-allyl-N-[2-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B275589.png)

![3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B275597.png)

![N-[4-(benzyloxy)-3-methoxybenzyl]-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275605.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275606.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B275608.png)
![1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B275611.png)

